SARD033

Prostate Cancer Targeted Protein Degradation Androgen Receptor

SARD033 is a selective androgen receptor degrader (SARD) that eliminates AR signaling via ubiquitin-proteasome degradation (DC50 ~2 µM), overcoming resistance in CRPC models. Unlike occupancy-driven AR antagonists (enzalutamide, bicalutamide), its event-driven pharmacology degrades full-length AR protein, including splice variants lacking the ligand-binding domain. Its dual AR antagonist (IC50 293 nM) and degrader profile enables dissection of occupancy-driven vs event-driven pharmacology. The distinct PEG-linker architecture supports comparative degrader design studies. For in vitro and in vivo experimental use only.

Molecular Formula C35H47F3N4O7
Molecular Weight 692.78
Cat. No. B1193472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARD033
SynonymsSARD-033;  SARD033;  SARD 033
Molecular FormulaC35H47F3N4O7
Molecular Weight692.78
Structural Identifiers
SMILESO=C(NCCOCCOCCOCCOC12CC3CC(C2)CC(C3)C1)CCCN(C(N4C5=CC=C(C#N)C(C(F)(F)F)=C5)=O)C(C)(C)C4=O
InChIInChI=1S/C35H47F3N4O7/c1-33(2)31(44)42(28-6-5-27(23-39)29(19-28)35(36,37)38)32(45)41(33)8-3-4-30(43)40-7-9-46-10-11-47-12-13-48-14-15-49-34-20-24-16-25(21-34)18-26(17-24)22-34/h5-6,19,24-26H,3-4,7-18,20-22H2,1-2H3,(H,40,43)
InChIKeyQIVTYIUJGPPYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SARD033: A Preclinical Selective Androgen Receptor Degrader (SARD) for Prostate Cancer Research Procurement


SARD033 is a small-molecule selective androgen receptor degrader (SARD) developed to address resistance mechanisms in castration-resistant prostate cancer (CRPC) . The compound features a non-steroidal androgen receptor (AR) ligand (RU59063) tethered via a PEG linker to a hydrophobic adamantyl moiety, a design that promotes AR degradation via the ubiquitin-proteasome pathway rather than simple competitive inhibition [1]. SARD033 is currently a preclinical research compound supplied by specialized vendors for in vitro and in vivo experimental use only.

Why SARD033 Cannot Be Substituted with Standard AR Antagonists in CRPC Research


Standard AR antagonists such as enzalutamide and bicalutamide function by competitively binding the AR ligand-binding domain to inhibit transcriptional activity. However, their efficacy is compromised in CRPC by AR gene amplification, activating point mutations (e.g., F877L), and expression of constitutively active splice variants (e.g., AR-V7) that lack the ligand-binding domain [1]. SARD033, as a degrader, offers a fundamentally different mechanism: it induces proteasome-dependent degradation of the full-length AR protein, thereby eliminating both ligand-dependent and ligand-independent AR signaling pathways . This event-driven pharmacology cannot be replicated by occupancy-driven antagonists, making simple in-class substitution invalid for studies requiring complete AR pathway suppression.

Quantitative Differentiation of SARD033: Head-to-Head and Cross-Study Evidence


Degradation Potency: SARD033 DC50 vs. Parental Ligand RU59063

SARD033 induces androgen receptor degradation with a DC50 value of approximately 2 μM in prostate cancer cell lines. The parental AR ligand RU59063, from which SARD033 is derived, shows no measurable degradation activity under identical assay conditions .

Prostate Cancer Targeted Protein Degradation Androgen Receptor

AR Transactivation Inhibition: SARD033 IC50 vs. Agonist R1881

In reporter gene assays, SARD033 inhibits androgen receptor transactivation induced by the synthetic agonist R1881 with an IC50 value of 293 nM . The parent ligand RU59063 exhibits an IC50 of approximately 25 nM against R1881 [1], indicating that SARD033 retains significant antagonistic potency while gaining degradation functionality.

Castration-Resistant Prostate Cancer AR Antagonism Transcriptional Inhibition

Structural Differentiation: Linker Length and Hydrophobicity vs. SARD279

SARD033 and its close analog SARD279 both incorporate the RU59063 ligand linked to an adamantyl group, but differ in the polyethylene glycol (PEG) linker length connecting these moieties [1]. SARD033 utilizes a longer tetraethylene glycol linker compared to SARD279's shorter triethylene glycol chain, resulting in increased molecular flexibility and potentially altered intracellular trafficking .

Structure-Activity Relationship Hydrophobic Tagging PROTAC Design

Optimal Research Applications for SARD033 Procurement


Investigating AR Degradation as a Therapeutic Strategy in CRPC

SARD033 is ideally suited for in vitro studies examining the consequences of AR protein degradation on prostate cancer cell proliferation and survival. Its ability to reduce AR protein levels, as evidenced by its DC50 of approximately 2 μM [1], makes it a valuable tool for probing the role of AR in CRPC cell lines, particularly those resistant to conventional antagonists.

Structure-Activity Relationship (SAR) Studies of Hydrophobic Tag Degraders

The distinct linker architecture of SARD033 compared to SARD279 [1] enables comparative studies to optimize degrader design. Researchers can use SARD033 to evaluate how increased PEG linker length affects degradation efficiency, target selectivity, and cellular permeability, informing the development of next-generation AR degraders.

Mechanistic Studies of Dual-Action AR Modulation

SARD033's profile as both an AR antagonist (IC50 293 nM) and a degrader (DC50 ~2 μM) supports investigations into the interplay between occupancy-driven inhibition and event-driven degradation. This dual functionality allows researchers to dissect the relative contributions of each mechanism to overall AR pathway suppression.

Quote Request

Request a Quote for SARD033

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.